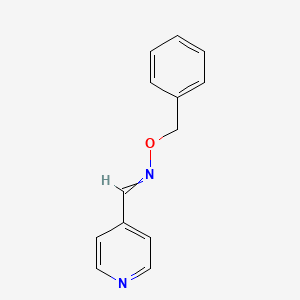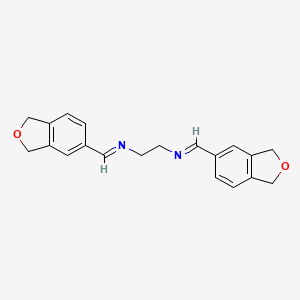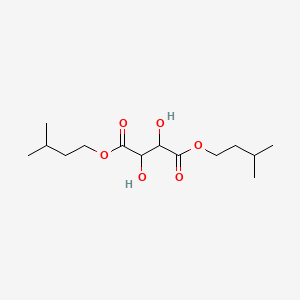![molecular formula C22H18N4O5S B11969195 (2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11969195.png)
(2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(2E)-2-[(2E)-{[5-(4-メトキシフェニル)フラン-2-イル]メチリデン}ヒドラジニリデン]-5-(3-ニトロベンジル)-1,3-チアゾリジン-4-オン は、フラン、チアゾリジンオン、ニトロベンジル基が組み合わされた複雑な有機分子です。
準備方法
合成経路と反応条件
(2E)-2-[(2E)-{[5-(4-メトキシフェニル)フラン-2-イル]メチリデン}ヒドラジニリデン]-5-(3-ニトロベンジル)-1,3-チアゾリジン-4-オン の合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つには、5-(4-メトキシフェニル)フラン-2-カルバルデヒド とチオセミカルバジド を縮合させて中間体ヒドラゾンを生成する方法が含まれます。この中間体は、次に塩基性条件下で3-ニトロベンジルブロミド と環化させて最終的なチアゾリジンオン生成物を得ます。
工業的製造方法
この化合物の具体的な工業的製造方法は十分に文書化されていませんが、一般的なアプローチは、ラボでの合成のスケールアップになります。これには、収率と純度を高めるために、温度、溶媒、触媒などの反応条件を最適化することが含まれます。連続フロー化学や自動合成プラットフォームは、効率と再現性を高めるために採用できます。
化学反応の分析
反応の種類
(2E)-2-[(2E)-{[5-(4-メトキシフェニル)フラン-2-イル]メチリデン}ヒドラジニリデン]-5-(3-ニトロベンジル)-1,3-チアゾリジン-4-オン: は以下の化学反応を起こす可能性があります。
酸化: フラン環は酸化されてフランオンを生成できます。
還元: ニトロ基はアミンに還元できます。
置換: メトキシ基は、求核置換反応により他の官能基で置換できます。
一般的な試薬と条件
酸化: または などの試薬。
還元: または を用いた などの試薬。
置換: または などの試薬。
主要な生成物
酸化: の生成。
還元: の生成。
置換: 様々な の生成。
科学研究への応用
(2E)-2-[(2E)-{[5-(4-メトキシフェニル)フラン-2-イル]メチリデン}ヒドラジニリデン]-5-(3-ニトロベンジル)-1,3-チアゾリジン-4-オン: は、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生体経路を研究するためのプローブとしての潜在的な用途があります。
医学: または としての潜在的な用途について調査されています。
工業: そのユニークな構造特性により、 の開発への可能性があります。
科学的研究の応用
(2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential as an or .
Industry: Possible applications in the development of due to its unique structural properties.
作用機序
(2E)-2-[(2E)-{[5-(4-メトキシフェニル)フラン-2-イル]メチリデン}ヒドラジニリデン]-5-(3-ニトロベンジル)-1,3-チアゾリジン-4-オン が効果を発揮するメカニズムは完全に解明されていません。 は、酵素や受容体などの特定の分子標的に、その官能基を通じて相互作用すると考えられています。ニトロ基は還元されて反応性の中間体を生成し、細胞成分と相互作用して生物活性を引き起こす可能性があります。
類似化合物との比較
類似の化合物には以下のようなものがあります。
- (2E)-2-[(2E)-{[5-(4-メトキシフェニル)フラン-2-イル]メチリデン}ヒドラジニリデン]-5-(3-ニトロフェニル)-1,3-チアゾリジン-4-オン
- (2E)-2-[(2E)-{[5-(4-メトキシフェニル)フラン-2-イル]メチリデン}ヒドラジニリデン]-5-(3-クロロベンジル)-1,3-チアゾリジン-4-オン
これらの化合物はいずれも類似した構造的特徴を共有していますが、ベンジル基またはフェニル基の置換基が異なります。(2E)-2-[(2E)-{[5-(4-メトキシフェニル)フラン-2-イル]メチリデン}ヒドラジニリデン]-5-(3-ニトロベンジル)-1,3-チアゾリジン-4-オン における官能基のユニークな組み合わせは、その独特の化学的および生物学的特性に貢献しています。
特性
分子式 |
C22H18N4O5S |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
(2E)-2-[(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(3-nitrophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18N4O5S/c1-30-17-7-5-15(6-8-17)19-10-9-18(31-19)13-23-25-22-24-21(27)20(32-22)12-14-3-2-4-16(11-14)26(28)29/h2-11,13,20H,12H2,1H3,(H,24,25,27)/b23-13+ |
InChIキー |
PHGOWNKWSKYHBJ-YDZHTSKRSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)/C=N/N=C/3\NC(=O)C(S3)CC4=CC(=CC=C4)[N+](=O)[O-] |
正規SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=NN=C3NC(=O)C(S3)CC4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969122.png)
![Methyl (2E)-2-[(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11969134.png)

![N-(4-{1-[4-(dimethylamino)phenyl]cyclohexyl}phenyl)-N,N-dimethylamine](/img/structure/B11969152.png)


![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11969157.png)

![4-{(1E)-1-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B11969172.png)



![(5Z)-3-Hexyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969209.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969211.png)
